4-Phenylcubane-1-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

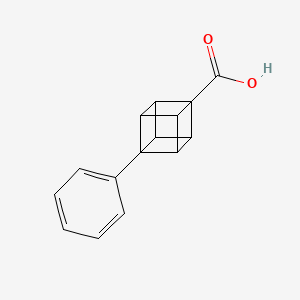

4-Phenylcubane-1-carboxylic acid is a unique organic compound characterized by a cubane core structure with a phenyl group and a carboxylic acid functional group attached. The cubane structure is a highly strained, cubic arrangement of eight carbon atoms, which imparts unique chemical and physical properties to the compound. The phenyl group adds aromaticity, while the carboxylic acid group provides reactivity typical of carboxylic acids.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenylcubane-1-carboxylic acid typically involves the construction of the cubane core followed by functionalization. One common method is the oxidative decarboxylation of cubane carboxylic acids to form alkoxy cubanes. This process can be carried out under mild conditions compatible with other oxidizable functional groups, making it suitable for large-scale synthesis.

Industrial Production Methods: Industrial production methods for carboxylic acids often involve the oxidation of primary alcohols or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) in acidic, alkaline, or neutral media . Another method includes the hydrolysis of nitriles, which can be prepared by the reaction of alkyl halides with cyanide ions .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Phenylcubane-1-carboxylic acid undergoes various chemical reactions typical of carboxylic acids, including:

Oxidation: Conversion to other functional groups.

Reduction: Formation of alcohols.

Substitution: Formation of esters, amides, and other derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reduction: Lithium aluminum hydride (LiAlH4), borane (BH3/THF).

Substitution: Thionyl chloride (SOCl2) for forming acid chlorides, followed by reactions with alcohols or amines.

Major Products:

Esters: Formed by reaction with alcohols.

Amides: Formed by reaction with amines.

Alcohols: Formed by reduction.

Wissenschaftliche Forschungsanwendungen

4-Phenylcubane-1-carboxylic acid has diverse applications in scientific research:

Chemistry: Used as a scaffold in the synthesis of complex molecules due to its unique cubane structure.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a drug candidate.

Industry: Utilized in the development of new materials and polymers due to its rigid and stable structure.

Wirkmechanismus

The mechanism of action of 4-Phenylcubane-1-carboxylic acid involves its interaction with molecular targets through its carboxylic acid group. This group can form hydrogen bonds and ionic interactions with proteins and other biomolecules, influencing their function. The cubane core provides a rigid framework that can affect the spatial arrangement of interacting molecules, potentially leading to unique biological effects .

Vergleich Mit ähnlichen Verbindungen

Cubane-1,4-dicarboxylic acid: Another cubane derivative with two carboxylic acid groups.

Phenylacetic acid: A simpler aromatic carboxylic acid without the cubane structure.

Benzoic acid: An aromatic carboxylic acid with a benzene ring instead of a cubane core.

Uniqueness: 4-Phenylcubane-1-carboxylic acid is unique due to its cubane core, which imparts high strain and rigidity, leading to distinct chemical and physical properties compared to other carboxylic acids. This makes it a valuable compound for research and industrial applications.

Biologische Aktivität

4-Phenylcubane-1-carboxylic acid is a unique compound characterized by its cubane structure, which consists of eight carbon atoms arranged in a highly strained cubic formation. This compound has garnered interest in the scientific community due to its potential biological activities and applications in medicinal chemistry. The presence of a carboxylic acid group enhances its reactivity and interaction with biological molecules, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C15H12O2. Its structure can be represented as follows:

The unique cubane core provides distinct physical and chemical properties that differentiate it from other carboxylic acids.

The biological activity of this compound is primarily attributed to its carboxylic acid functional group. This group can form hydrogen bonds and ionic interactions with various biomolecules, such as proteins, influencing their function and potentially leading to therapeutic effects. The rigidity provided by the cubane structure may also affect the spatial arrangement of interacting molecules, resulting in unique biological outcomes .

Biological Activities

Antimicrobial Activity: Preliminary studies indicate that this compound exhibits antimicrobial properties. Its efficacy against various bacterial strains, including Salmonella enterica, suggests potential applications in food preservation and as an antibacterial agent .

Case Study:

A study investigated the effect of short-chain carboxylic acids on S. enterica growth. It was found that compounds with higher hydrophobicity and acid dissociation strength were more effective at inhibiting bacterial growth. While specific data on this compound was not detailed, its structural characteristics suggest it may exhibit similar properties due to its cubane framework .

Therapeutic Potential: The compound is being explored for its potential as a drug candidate. Its unique structure may allow for the development of novel therapeutics targeting specific biological pathways. The interaction of the carboxylic acid group with molecular targets could lead to selective modulation of biological processes .

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound | Structure Type | Notable Properties |

|---|---|---|

| This compound | Cubane with carboxyl | High strain, potential antimicrobial activity |

| Cubane-1,4-dicarboxylic acid | Cubane with two carboxyls | Increased reactivity due to multiple functional groups |

| Phenylacetic acid | Simple aromatic | Less structural complexity, common in pharmaceuticals |

| Benzoic acid | Aromatic carboxylic | Widely used as a preservative |

This table highlights how this compound stands out due to its rigid cubane core and potential for diverse chemical reactions.

Eigenschaften

IUPAC Name |

4-phenylcubane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O2/c16-13(17)15-10-7-11(15)9-12(15)8(10)14(7,9)6-4-2-1-3-5-6/h1-5,7-12H,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJLPNVAQAJEIJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C23C4C5C2C6C3C4C56C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.